Columbianadin

Catalog No.
S524189
CAS No.
5058-13-9
M.F
C19H20O5
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Columbianadin

CAS Number

5058-13-9

Product Name

Columbianadin

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1

InChI Key

JRIBPWOXWIRQOQ-GHAIFCDISA-N

SMILES

C/C=C(C)\C(OC(C)([C@@H](O1)CC2=C1C=CC3=C2OC(C=C3)=O)C)=O

Solubility

Soluble in DMSO

Synonyms

Columbianadin; CBN.

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Description

The exact mass of the compound Columbianadin is 328.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of furanocoumarin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Columbianadin (CBN) is a naturally occurring coumarin derivative found in the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant traditionally used in Chinese medicine []. This compound has attracted significant scientific research due to its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties [, , ]. Here, we explore some key areas of scientific research on Columbianadin:

Anti-inflammatory Effects

Studies suggest that Columbianadin possesses anti-inflammatory properties. Research has investigated its ability to reduce inflammation in cells stimulated with lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation []. Columbianadin appears to work by inhibiting specific signaling pathways involved in the inflammatory response []. This research suggests Columbianadin as a potential therapeutic target for inflammatory diseases.

Potential for Cancer Treatment

Columbianadin has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines [, , ]. Studies have observed that Columbianadin can induce cell death (apoptosis) in cancer cells []. Additionally, research suggests Columbianadin may inhibit the proliferation of cancer cells [, ]. While further investigation is needed, these findings highlight the potential of Columbianadin as an anti-cancer agent.

Impact on Cellular Ion Channels

Recent research explores how Columbianadin affects ion channels in excitable cells, such as heart muscle cells []. Ion channels are essential for regulating electrical signals within cells. Studies indicate that Columbianadin can inhibit sodium ion (Na+) currents, which play a crucial role in nerve and muscle function []. Understanding these effects on ion channels is important for determining the potential therapeutic applications and safety profile of Columbianadin.

Columbianadin is a natural coumarin compound primarily extracted from the root of Angelica pubescens. It is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. Research indicates that Columbianadin plays a significant role in modulating various biological pathways, particularly those involved in platelet activation and inflammation. Its chemical structure allows it to interact with multiple cellular mechanisms, making it a compound of interest in therapeutic applications.

, particularly involving the modulation of signaling pathways related to inflammation and platelet aggregation. For instance, it inhibits the activation of phospholipase C gamma 2 and protein kinase C, which are crucial in platelet activation processes. Additionally, studies have highlighted its ability to suppress the production of reactive oxygen species and inflammatory cytokines by targeting specific pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases signaling cascades .

The biological activities of Columbianadin are extensive:

  • Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting pro-inflammatory pathways and cytokine production, particularly in models of lipopolysaccharide-induced inflammation .
  • Anticancer Properties: Columbianadin has demonstrated potential in inducing apoptosis in various cancer cell lines, including colon cancer cells .
  • Platelet Activation Inhibition: It effectively inhibits collagen-induced platelet aggregation, which is critical in thrombotic diseases .
  • Hepatoprotective Effects: Studies indicate that Columbianadin can protect liver cells from injury induced by oxidative stress and inflammation .

Columbianadin can be synthesized through various methods:

  • Extraction: The primary method involves extracting the compound from Angelica pubescens using solvents such as ethanol or methanol. This process typically includes maceration or ultrasonic extraction techniques to enhance yield.
  • Chemical Synthesis: Although less common, synthetic routes have been explored to produce Columbianadin through reactions involving other coumarin derivatives, employing methods like condensation reactions under acidic or basic conditions .

Columbianadin's therapeutic applications are diverse:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential use in drug formulations targeting inflammatory diseases and cancer.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.
  • Cosmetic Industry: Given its anti-inflammatory effects, Columbianadin may also find applications in skincare products designed to reduce skin irritation and promote healing .

Interaction studies have revealed that Columbianadin interacts with various molecular targets:

  • Platelet Function: It modulates integrin signaling pathways involved in platelet activation, demonstrating a unique ability to inhibit collagen-stimulated aggregation without affecting other agonists like thrombin .
  • Inflammatory Pathways: Research indicates that Columbianadin can alter the activity of key signaling proteins involved in the inflammatory response, such as nuclear factor kappa-light-chain-enhancer of activated B cells and c-Jun N-terminal kinase .
  • Reactive Oxygen Species Scavenging: It exhibits antioxidant activity by scavenging free radicals and enhancing the expression of heme oxygenase-1, a protective enzyme against oxidative stress .

Columbianadin shares structural similarities with several other coumarin compounds. Here are some notable comparisons:

Compound NameSourceBiological ActivityUnique Features
UmbelliferoneFerula communisAntioxidant, antimicrobialCommonly used as a natural dye
ScopoletinScopolia carniolicaAnti-inflammatory, antioxidantExhibits neuroprotective effects
OstholeAngelica pubescensAntimicrobial, anti-inflammatoryKnown for its antitumor activity
ColumbianetinAngelica pubescensAnti-inflammatoryStructural derivative with similar effects

Columbianadin is unique due to its specific action on platelet aggregation pathways and its pronounced hepatoprotective effects compared to its analogs. Its dual role as an anti-inflammatory agent and a modulator of platelet function sets it apart from other coumarins.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

328.13107373 g/mol

Monoisotopic Mass

328.13107373 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yang YF, Zhang L, Yang XW. Distribution Assessments of Coumarins from Angelicae Pubescentis Radix in Rat Cerebrospinal Fluid and Brain by Liquid Chromatography Tandem Mass Spectrometry Analysis. Molecules. 2018 Jan 20;23(1). pii: E225. doi: 10.3390/molecules23010225. PubMed PMID: 29361720.
2: Yang YF, Zhang L, Zhang YB, Yang XW. Simultaneous assessment of absorption characteristics of coumarins from Angelicae Pubescentis Radix: In vitro transport across Caco-2 cell and in vivo pharmacokinetics in rats after oral administration. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 15;1060:308-315. doi: 10.1016/j.jchromb.2017.06.020. Epub 2017 Jun 13. PubMed PMID: 28654868.
3: Li R, Zhao C, Yao M, Song Y, Wu Y, Wen A. Analgesic effect of coumarins from Radix angelicae pubescentis is mediated by inflammatory factors and TRPV1 in a spared nerve injury model of neuropathic pain. J Ethnopharmacol. 2017 Jan 4;195:81-88. doi: 10.1016/j.jep.2016.11.046. Epub 2016 Nov 30. PubMed PMID: 27915078.
4: Li YC, Wang LY, Li R, Wu YZ, Guo QL, Qu YH, Wang SJ, Yang YC, Lin S. [Chemical constituents from ethyl acetate exaction of root of Paeonia lactiflora]. Zhongguo Zhong Yao Za Zhi. 2016 Jun;41(12):2255-2260. doi: 10.4268/cjcmm20161214. Chinese. PubMed PMID: 28901069.
5: Yrjönen T, Eeva M, Kauppila TJ, Martiskainen O, Summanen J, Vuorela P, Vuorela H. Profiling of Coumarins in Peucedanum palustre (L.) Moench Populations Growing in Finland. Chem Biodivers. 2016 Jun;13(6):700-9. doi: 10.1002/cbdv.201500198. Epub 2016 May 24. PubMed PMID: 27133212.
6: Kang JI, Hong JY, Choi JS, Lee SK. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells. Biomol Ther (Seoul). 2016 May 1;24(3):320-7. doi: 10.4062/biomolther.2015.145. PubMed PMID: 27098859; PubMed Central PMCID: PMC4859796.
7: Yang YF, Xu W, Song W, Ye M, Yang XW. Transport of Twelve Coumarins from Angelicae Pubescentis Radix across a MDCK-pHaMDR Cell Monolayer-An in Vitro Model for Blood-Brain Barrier Permeability. Molecules. 2015 Jun 25;20(7):11719-32. doi: 10.3390/molecules200711719. PubMed PMID: 26121397.
8: Zhang YB, Yang XW. Tissue distribution study of columbianadin and its active metabolite columbianetin in rats. Biomed Chromatogr. 2016 Feb;30(2):256-62. doi: 10.1002/bmc.3543. Epub 2015 Aug 17. PubMed PMID: 26115176.
9: Chang YX, Wang CP, Li J, Bai Y, Luo Q, He J, Lu B, Wang T, Zhang BL, Gao XM. LC-MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin. Chem Cent J. 2014 Nov 21;8(1):64. doi: 10.1186/s13065-014-0064-1. eCollection 2014. PubMed PMID: 25550710; PubMed Central PMCID: PMC4280029.
10: Sarkhail P. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review. J Ethnopharmacol. 2014 Oct 28;156:235-70. doi: 10.1016/j.jep.2014.08.034. Epub 2014 Sep 3. Review. PubMed PMID: 25193684.
11: Lim HJ, Lee JH, Choi JS, Lee SK, Kim YS, Kim HP. Inhibition of airway inflammation by the roots of Angelica decursiva and its constituent, columbianadin. J Ethnopharmacol. 2014 Sep 11;155(2):1353-61. doi: 10.1016/j.jep.2014.07.033. Epub 2014 Jul 25. PubMed PMID: 25068578.
12: Dai D, Pei L, Tang L, Chen F, Chen X. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies. Biomed Chromatogr. 2013 Sep;27(9):1200-7. doi: 10.1002/bmc.2927. Epub 2013 May 30. PubMed PMID: 23723093.
13: Zhang YB, Li W, Yang XW. Biotransformation of columbianadin by rat hepatic microsomes and inhibition of biotransformation products on NO production in RAW 264.7 cells in vitro. Phytochemistry. 2012 Sep;81:109-16. doi: 10.1016/j.phytochem.2012.06.015. Epub 2012 Jul 9. PubMed PMID: 22784551.
14: Bahadır O, Çitoğlu GS, Ozbek H, Dall'Acqua S, Hošek J, Smejkal K. Hepatoprotective and TNF-α inhibitory activity of Zosima absinthifolia extracts and coumarins. Fitoterapia. 2011 Apr;82(3):454-9. doi: 10.1016/j.fitote.2010.12.007. Epub 2010 Dec 24. PubMed PMID: 21185922.
15: Zhang YB, Yang XW. A simple RP-HPLC method for quantification of columbianadin in rat plasma and its application to pharmacokinetic study. Biomed Chromatogr. 2010 Apr;24(4):433-7. doi: 10.1002/bmc.1310. PubMed PMID: 19662622.
16: Yang XW, Guo QM, Wang Y. [Absorption and transport of 6 coumarins isolated from the roots of Angelica pubescens f. biserrata in human Caco-2 cell monolayer model]. Zhong Xi Yi Jie He Xue Bao. 2008 Apr;6(4):392-8. doi: 10.3736/jcim20080413. Chinese. PubMed PMID: 18405608.
17: Wu YN, Luan LB. [In situ rats single pass perfusion intestinal absorption of the effectivein components in Radix Angelicae Pubescentis]. Yao Xue Xue Bao. 2008 Jan;43(1):102-7. Chinese. PubMed PMID: 18357742.
18: Yang XW, Xu B, Ran FX, Wang RQ, Wu J, Cui JR. [Inhibitory effects of 11 coumarin compounds against growth of human bladder carcinoma cell line E-J in vitro]. Zhong Xi Yi Jie He Xue Bao. 2007 Jan;5(1):56-60. Chinese. PubMed PMID: 17214937.
19: Muckensturm B, Boulanger A, Ouahabi S, Reduron JP. A new irregular diterpenoid from Opopanax chironium. Fitoterapia. 2005 Dec;76(7-8):768-70. Epub 2005 Oct 17. PubMed PMID: 16229971.
20: Tammela P, Wennberg T, Vuorela H, Vuorela P. HPLC micro-fractionation coupled to a cell-based assay for automated on-line primary screening of calcium antagonistic components in plant extracts. Anal Bioanal Chem. 2004 Oct;380(4):614-8. Epub 2004 Aug 21. PubMed PMID: 15322796.

Explore Compound Types